(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone
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Overview
Description
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is an interesting compound in medicinal chemistry. It combines structural elements of imidazole, piperazine, and tetrazole, giving it a unique profile.
Preparation Methods
Synthetic Routes and Reaction Conditions::
- Synthesis of Intermediate Compounds::
The synthesis often starts with the preparation of key intermediates, which might include (1H-imidazol-1-yl)ethylamine and (3-(1H-tetrazol-1-yl)benzoyl chloride).
- Coupling Reaction::
These intermediates are then subjected to a coupling reaction under controlled conditions. For example, the imidazole derivative might be reacted with piperazine in the presence of suitable catalysts to form the intermediate, which is then further reacted with the tetrazole derivative.
- Bulk Production::
In industrial settings, this compound can be produced in large-scale reactors, ensuring stringent control over temperature, pressure, and pH to optimize yields and minimize by-products.
- Purification::
Post-reaction, the compound is purified using techniques like crystallization, distillation, or chromatography to achieve high purity suitable for its intended applications.
Chemical Reactions Analysis
Types of Reactions it Undergoes::
- Oxidation::
The compound can undergo oxidation reactions, particularly at the imidazole and piperazine rings.
- Reduction::
Reduction reactions may also be feasible, altering the functional groups to yield different derivatives.
- Substitution::
Reagents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and strong nucleophiles for substitution are common. Conditions vary from mild (room temperature) to severe (high pressure and temperature) depending on the desired reaction.
Products vary based on reactions but could include hydroxylated derivatives, reduced forms, and substituted analogs, each with distinct properties.
Scientific Research Applications
Chemistry::
Used as a building block in the synthesis of novel compounds for studying reaction mechanisms.
Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural motifs.
Explored for therapeutic applications, possibly as an anti-inflammatory or antimicrobial agent, given its pharmacophoric features.
Could be employed in the development of new materials or as a precursor in the production of complex chemical entities.
Mechanism of Action
- Molecular Targets and Pathways::
The compound might interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by binding to its active site, preventing the substrate from accessing the site.
Comparison with Similar Compounds
- Structural Comparison::
Compared with other compounds like (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanol, our compound has a ketone group instead of a hydroxyl group, affecting its reactivity and interaction with biological targets.
- Unique Properties::
The presence of both imidazole and tetrazole rings in the same molecule is relatively rare, giving it unique binding properties and potential multifunctional activity.
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanol.
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)ethanone.
This fascinating compound exemplifies the intersection of various chemical functionalities, making it a valuable asset for research and development across multiple scientific domains. Fascinated to see where this rabbit hole of research will take you?
Properties
IUPAC Name |
[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c26-17(15-2-1-3-16(12-15)25-14-19-20-21-25)24-10-8-22(9-11-24)6-7-23-5-4-18-13-23/h1-5,12-14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOSTFDDRNFLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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